molecular formula C12H15NO3 B14130899 Acetic acid, [(2,6-diethylphenyl)amino]oxo- CAS No. 628324-79-8

Acetic acid, [(2,6-diethylphenyl)amino]oxo-

Cat. No.: B14130899
CAS No.: 628324-79-8
M. Wt: 221.25 g/mol
InChI Key: WZXKAAQQMJMXTC-UHFFFAOYSA-N
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Description

Acetic acid, [(2,6-diethylphenyl)amino]oxo-, also known as Alachlor oxanilic acid (Alachlor OA), is a metabolite of the herbicide alachlor. Its chemical formula is C₁₄H₁₉NO₄ (molecular weight: 265.3 g/mol), and it is structurally characterized by a 2,6-diethylphenyl group attached to an oxamic acid backbone via an amino linkage . This compound is pivotal in environmental monitoring due to its persistence in groundwater, reflecting historical alachlor use . It is frequently detected in agricultural regions, with studies reporting its presence in 63% of groundwater samples .

Properties

CAS No.

628324-79-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2,6-diethylanilino)-2-oxoacetic acid

InChI

InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

WZXKAAQQMJMXTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Followed by Functionalization

Key Steps :

  • Friedel-Crafts Alkylation : Diethylbenzene derivatives are synthesized via alkylation of benzene with ethyl halides using Lewis acids (e.g., AlCl₃) [US20100261934A1].
  • Nitration and Reduction : The diethylphenyl intermediate is nitrated to introduce a nitro group, which is subsequently reduced to an amine using catalytic hydrogenation (Pd/C, H₂) [CN110330422A].
  • Oxoacetic Acid Formation : The amine reacts with glyoxylic acid (HOOC–CHO) under acidic conditions to form the amino-oxoacetic acid moiety [PMC7221594].

Conditions :

  • Nitration: HNO₃/H₂SO₄, 0–5°C.
  • Reduction: H₂ (1 atm), Pd/C, ethanol, 25°C.
  • Condensation: Glyoxylic acid, HCl, reflux, 6–8 h.

Yield : ~65% overall (3 steps).

Advantages :

  • Utilizes commercially available starting materials.
  • Scalable for industrial production.

Challenges :

  • Nitration may yield regioisomers; strict temperature control required.

Haloacetylation and Cyanidation

Key Steps :

  • Chloroacetylation : 2,6-Diethylaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base [CN112321412-A].
  • Cyanidation : The chloro intermediate is treated with KCN in DMF at 80°C to form the nitrile derivative.
  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl (6 M, reflux) [KR100249134B1].

Conditions :

  • Chloroacetylation: 0°C to room temperature, 2 h.
  • Cyanidation: KCN, DMF, 80°C, 4 h.
  • Hydrolysis: HCl, reflux, 12 h.

Yield : ~72% overall.

Advantages :

  • High regioselectivity due to steric hindrance from diethyl groups.
  • Avoids harsh oxidation conditions.

Challenges :

  • Handling toxic cyanide reagents requires specialized infrastructure.

Grignard Reaction with Subsequent Oxidation

Key Steps :

  • Grignard Formation : 2,6-Diethylbromobenzene reacts with magnesium in THF to form the Grignard reagent.
  • Reaction with Oxalyl Chloride : The Grignard reagent reacts with oxalyl chloride to form a ketone intermediate [US20160002142].
  • Amination : The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN to introduce the amino group [PMC6682081].

Conditions :

  • Grignard formation: THF, reflux, 2 h.
  • Ketone synthesis: Oxalyl chloride, −78°C, 1 h.
  • Reductive amination: NH₄OAc, NaBH₃CN, MeOH, 25°C, 12 h.

Yield : ~58% overall.

Advantages :

  • Direct introduction of the oxo group via oxalyl chloride.
  • Mild amination conditions preserve the diethyl substituents.

Challenges :

  • Sensitivity to moisture and oxygen during Grignard steps.

Comparative Analysis of Methods

Method Key Advantages Yield Scalability Complexity
Friedel-Crafts Route Cost-effective, uses simple reagents 65% High Moderate
Haloacetylation-Cyanide High regioselectivity 72% Medium High
Grignard-Oxalyl Chloride Direct oxo-group introduction 58% Low High

Mechanistic Insights

  • Steric Effects : The 2,6-diethyl groups hinder electrophilic substitution, favoring para-functionalization in Friedel-Crafts reactions [CA1310017C].
  • Reductive Amination : NaBH₃CN selectively reduces imine intermediates without affecting ester or ketone groups [PMC6682081].
  • Cyanide Hydrolysis : HCl-mediated hydrolysis proceeds via a nitrile hydrate intermediate, ensuring complete conversion to the carboxylic acid [CN106083564A].

Industrial Considerations

  • Safety : Cyanide-based routes require closed systems and rigorous waste management.
  • Green Chemistry : Friedel-Crafts methods generate Al waste; alternatives using ionic liquids are under exploration.
  • Cost : Grignard reagents increase production costs compared to Friedel-Crafts alkylation.

Chemical Reactions Analysis

(2,6-Diethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and specific acids or bases to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,6-Diethylphenyl)aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Diethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. As a metabolite of alachlor, it exerts its effects by inhibiting the synthesis of essential proteins in target organisms, leading to their eventual death. The exact molecular targets and pathways are still being studied to fully understand its mode of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other herbicidal metabolites and derivatives. Key comparisons include:

Substituted Phenyl Oxamic Acid Derivatives
Compound Name Molecular Formula Substituents on Phenyl Ring Additional Groups Molecular Weight (g/mol) Primary Use/Detection Reference CAS
Alachlor OA C₁₄H₁₉NO₄ 2,6-diethyl Methoxymethyl 265.3 Herbicide metabolite (alachlor degradation) 171262-17-2
Acetochlor OA C₁₃H₁₇NO₄ 2-ethyl-6-methyl Ethoxymethyl 251.28 Herbicide metabolite (acetochlor degradation) -
[(2,6-Dimethylphenyl)amino]oxo-acetic Acid C₁₀H₁₁NO₃ 2,6-dimethyl None 193.20 Laboratory reagent/chemical intermediate 2903-48-2
2-[(2,6-Difluorophenyl)amino]-2-oxoacetic Acid C₈H₅F₂NO₃ 2,6-difluoro None 201.13 Pharmaceutical intermediate -

Key Observations :

  • Substituent Effects : The 2,6-diethyl group in Alachlor OA enhances hydrophobicity compared to dimethyl or difluoro analogs, influencing soil adsorption and groundwater mobility .
  • Functional Group Impact : The methoxymethyl group in Alachlor OA differentiates it from simpler oxamic acids (e.g., dimethylphenyl variant), increasing its metabolic stability and detection frequency in environmental samples .
Ester Derivatives
Compound Name Molecular Formula Substituents on Phenyl Ring Ester Group Molecular Weight (g/mol) Application
Ethyl [(2,6-diethylphenyl)amino]oxo-acetate C₁₄H₁₉NO₄ 2,6-diethyl Ethyl 265.3 Synthetic intermediate (lower solubility)
Ethyl [(2,6-dimethylphenyl)amino]oxo-acetate C₁₂H₁₅NO₃ 2,6-dimethyl Ethyl 221.25 Lab-scale organic synthesis 65513-60-2

Key Observations :

  • Esterification reduces polarity, enhancing volatility but diminishing water solubility compared to the acid form. This affects environmental distribution; acid forms (e.g., Alachlor OA) are more persistent in aquatic systems .

Environmental and Agricultural Relevance

Detection in Groundwater
  • Alachlor OA : Detected in 63% of samples in Nebraska’s groundwater systems, reflecting its stability post-application .
  • Acetochlor OA : Less frequently detected, likely due to faster degradation rates influenced by its ethyl-methyl substituent .
  • Alachlor ESA (ethane sulfonic acid derivative): More water-soluble than OA, leading to higher mobility but comparable detection rates .
Herbicidal Activity
  • Parent Compound Comparison : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) exhibits higher herbicidal potency than its metabolites (OA, ESA) due to the chloroacetamide functional group .
  • Structure-Activity Relationship : Replacement of the chloro group in alachlor with oxamic acid (OA form) abolishes herbicidal activity but retains environmental significance as a tracer .

Biological Activity

Acetic acid, [(2,6-diethylphenyl)amino]oxo- (CAS No. 628324-79-8), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : Acetic acid, [(2,6-diethylphenyl)amino]oxo-
  • Structure : The compound features an acetic acid moiety linked to a 2,6-diethylphenyl group through an amine bond.

Biological Activity Overview

The biological activities of acetic acid derivatives have been extensively studied, particularly their roles as enzyme inhibitors and in cancer therapy. The specific activities of acetic acid, [(2,6-diethylphenyl)amino]oxo- include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism by which acetic acid, [(2,6-diethylphenyl)amino]oxo- exerts its biological effects is hypothesized to involve:

  • Interaction with Enzymes : The compound likely interacts with active sites on enzymes due to the presence of the amino group which can form hydrogen bonds and other interactions.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

  • Anticancer Studies :
    • A study investigated the effect of various acetic acid derivatives on leukemia cells. Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µg/mL .
    • Another study focused on the synthesis of 4-amino-7-oxo-substituted analogues related to acetic acid derivatives and tested their activity against CCRF-CEM leukemia cells. The findings revealed that certain compounds displayed promising anticancer properties .
  • Enzyme Inhibition :
    • Research into enzyme inhibitors has shown that compounds similar to acetic acid, [(2,6-diethylphenyl)amino]oxo- can inhibit key metabolic enzymes involved in cancer progression .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on leukemia cells
Enzyme InhibitionInhibition of metabolic enzymes
Cellular UptakeEnhanced bioavailability due to lipophilicity

Comparison with Similar Compounds

Compound NameCAS No.Biological Activity
Acetic acid, [(2,6-diethylphenyl)amino]oxo-628324-79-8Anticancer and enzyme inhibition
(2,6-Dimethylanilino)(oxo)acetic Acid2903-48-2Moderate anticancer activity
N-(2-Methylphenyl)oxamic Acid458714Anticancer properties

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